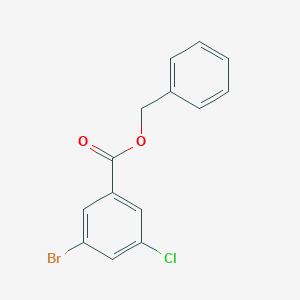

Benzyl 3-bromo-5-chlorobenzoate

Description

Benzyl 3-bromo-5-chlorobenzoate is a halogenated benzoate ester featuring a benzyl ester group and substituents at the 3- and 5-positions of the aromatic ring (bromo and chloro, respectively). This compound’s ester group (benzyl) distinguishes it from simpler benzoates like methyl or ethyl esters, which are often employed as intermediates in coupling reactions or drug development .

Properties

IUPAC Name |

benzyl 3-bromo-5-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTSVJZGWLGNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromo-5-chlorobenzoate typically involves the esterification of 3-bromo-5-chlorobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Benzyl 3-bromo-5-chlorobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It can be used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-5-chlorobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, although specific details would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-bromo-5-chlorobenzoate

Methyl 3-bromo-5-chlorobenzoate (compound 36 in ) serves as a key precursor in Suzuki-Miyaura cross-coupling reactions. For example, it reacts with 4-trifluoromethylphenylboronic acid to form biphenyl intermediates, which are further reduced and functionalized into bioactive molecules . Key distinctions from the benzyl ester include:

- Reactivity : The methyl ester’s smaller steric profile facilitates coupling reactions, whereas the benzyl group may hinder such processes or require deprotection steps.

- Stability: Methyl esters are less prone to hydrolysis under basic conditions compared to benzyl esters, which can be cleaved via hydrogenolysis.

Benzyl Benzoate

Benzyl benzoate (BB), a simple benzoate ester, is a first-line topical treatment for scabies, demonstrating 87% cure rates in clinical trials . Comparative insights:

- In contrast, the bromo and chloro groups in Benzyl 3-bromo-5-chlorobenzoate may alter bioavailability or target binding.

- Biological Activity : BB’s acaricidal properties are well-documented, but halogenation could modify its efficacy or toxicity. For instance, halogen atoms may engage in halogen bonding with biological targets, though this remains speculative without direct data.

Ethyl 3-bromo-5-chlorobenzoate

Compared to this compound:

- Deprotection : Ethyl esters typically require harsher hydrolysis conditions (e.g., strong acids/bases) than benzyl esters, which can be removed under milder catalytic hydrogenation.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility : Methyl 3-bromo-5-chlorobenzoate’s role in biphenyl synthesis highlights the importance of ester selection in cross-coupling reactions. Substituting methyl with benzyl may necessitate protocol adjustments due to steric or stability differences .

- For example, biphenyl-benzamide derivatives (synthesized from methyl 3-bromo-5-chlorobenzoate) exhibit bioactive properties, suggesting analogous pathways for the benzyl variant .

- Toxicity and Tolerability : Benzyl benzoate’s 24% incidence of burning sensation underscores the need to evaluate halogenated derivatives for adverse effects, particularly given their increased lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.